molecular formula C3H3F5O2S B2687737 Pentafluoro(2-carboxyvinyl) sulfur(VI) CAS No. 880264-59-5

Pentafluoro(2-carboxyvinyl) sulfur(VI)

Cat. No.: B2687737
CAS No.: 880264-59-5
M. Wt: 198.11
InChI Key: RJBNJZYOWKKRGF-OWOJBTEDSA-N
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Description

Pentafluoro(2-carboxyvinyl) sulfur(VI) is a chemical compound with the molecular formula C3H3F5O2S . It contains a total of 13 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of sulfur(VI) fluorides has seen significant growth in recent years, particularly in the field of catalytic transformations . The installation of the SO2F moiety in an organic compound introduces a functional group that is hydrolytically stable, resistant to reduction/oxidation chemistry, and reacts selectively at the sulfur atom .


Molecular Structure Analysis

The molecular structure of Pentafluoro(2-carboxyvinyl) sulfur(VI) includes a total of 13 bonds; 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Chemical Reactions Analysis

Sulfur(VI) fluorides have been utilized in a variety of catalytic transformations in organic chemistry . The unique properties of sulfur(VI) fluorides, such as their hydrolytic stability and selective reactivity at the sulfur atom, have made them valuable tools in synthesis .

Scientific Research Applications

Enhanced Two-Photon Absorption

The Pentafluorosulfanyl functional group is highlighted for its strong inductive effect and significant resonance acceptor constant due to negative hyperconjugation involving the sulfur(VI) center. This property is exploited in the design of potent two-photon-absorbing systems, where pentafluorosulfanyl groups serve as strong terminal acceptors. Multibranched triarylamine-based dyes with pentafluorosulfanyl substitutions show high two-photon cross-sections, indicating their potential for designing large cross-sections in relatively small metal-free π-conjugated systems (Gautam et al., 2018).

Advanced Synthesis Techniques

Advances in the synthesis and chemistry of fluorine-containing sulfur(VI) compounds, such as those with pentafluorosulfanyl groups, have been demonstrated. These compounds are of interest due to their unique properties, including high thermal and chemical stability, which are beneficial in various applications from solvents for polymers to potentially valuable engineering polymers (Shreeve, 1978).

SuFEx Chemistry for Drug Functionalization

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is highlighted for its potential in drug discovery, enabling the conversion of phenolic compounds to arylfluorosulfate derivatives. This method is compatible with automated synthesis and screening, allowing quick assessment of biological activities of in situ generated crude products. SuFEx chemistry has been used for late-stage functionalization of known anticancer drugs, discovering compounds with improved activities (Liu et al., 2018).

Photoredox Catalytic Activation

The activation of sulfur hexafluoride, a potent greenhouse gas, into pentafluorosulfanylated compounds using light, represents an innovative approach to accessing vinylic and allylic pentafluorosulfanyl styrenes. This method overcomes the challenges of activating sulfur hexafluoride and combines it with the disposal of the greenhouse gas, highlighting an exceptionally high level of sustainability (Rombach & Wagenknecht, 2018).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for Pentafluoro(2-carboxyvinyl) sulfur(VI) was not found, it’s important to handle all chemical substances with care. Always refer to the safety data sheet (SDS) for the specific compound for detailed information .

Future Directions

The future of sulfur(VI) fluorides in synthesis looks promising, with over 240 manuscripts published on sulfur(VI) fluorides and sulfur-fluoride exchange (SuFEx) chemistry . A significant portion of this field’s dramatic growth can be attributed to catalytic syntheses and transformations of sulfur(VI) fluorides .

Properties

IUPAC Name

(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5O2S/c4-11(5,6,7,8)2-1-3(9)10/h1-2H,(H,9,10)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBNJZYOWKKRGF-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CS(F)(F)(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/S(F)(F)(F)(F)F)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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